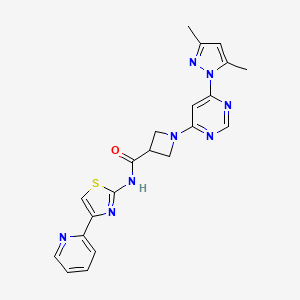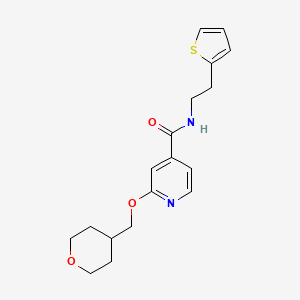
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N8OS and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Pyrazolopyrimidines derivatives, closely related to the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research suggests potential in treating certain cancers and inflammatory conditions (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities
- Pyrimidine-azitidinone analogues, similar in structure to the compound , have shown antimicrobial and antitubercular activities, suggesting their use in treating bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).
Antituberculosis Activity
- A study on imidazo[1,2-a]pyridine-3-carboxamides, which includes a dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This indicates a promising avenue for developing new antituberculosis drugs (Moraski et al., 2011).
Antimicrobial and Insecticidal Potential
- Compounds with pyrimidine and pyrazole linkages, similar to the queried compound, were synthesized and showed both insecticidal and antimicrobial properties. This suggests their potential use in agricultural and pharmaceutical applications (Deohate et al., 2020).
Anti-Inflammatory and Anti-Cancer Activities
- Antipyrinyl-pyrazolo[1,5-a]pyrimidines, which are structurally related, were synthesized and demonstrated anti-inflammatory and anti-cancer activities. These compounds could be valuable in developing new treatments for inflammation and certain cancers (Kaping et al., 2020)
Synthesis of Novel Compounds
- Various novel compounds, including pyrazolo[3,4-d]pyrimidines, were synthesized and characterized. Their potential pharmaceutical applications, such as in the development of new drugs, are noteworthy (Bondock et al., 2008).
Anti-Hepatitis B Virus Activity
- N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, similar to the compound of interest, were synthesized and showed activity against hepatitis B virus, indicating potential as antiviral agents (El‐Sayed et al., 2009).
Synthesis and Antimicrobial Activity
- New heterocycles incorporating the pyrazolopyridine moiety, closely related to the compound , have been synthesized and evaluated for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Abu-Melha, 2013).
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8OS/c1-13-7-14(2)29(27-13)19-8-18(23-12-24-19)28-9-15(10-28)20(30)26-21-25-17(11-31-21)16-5-3-4-6-22-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFIDNFAIEPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2664150.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate](/img/structure/B2664152.png)

![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/no-structure.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664156.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2664162.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2664164.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2664165.png)
